molecular formula C16H11F3O3 B1323979 2-Acetoxy-3'-trifluorobenzophenone CAS No. 890098-95-0

2-Acetoxy-3'-trifluorobenzophenone

Cat. No.: B1323979
CAS No.: 890098-95-0
M. Wt: 308.25 g/mol
InChI Key: GJCCXWDYFZJOCS-UHFFFAOYSA-N
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Description

Chemical Structure and Identification 2-Acetoxy-3'-trifluorobenzophenone (CAS: 890099-18-0) is a fluorinated benzophenone derivative characterized by an acetoxy group at the 2-position of the benzene ring and three fluorine atoms at the 3', 4', and 5' positions of the benzophenone moiety. This compound is primarily utilized in industrial and scientific research applications, including organic synthesis, materials science, and pharmaceutical intermediates .

Supplier and Availability
The compound is supplied by Shanghai HANSE Chemical Co., Ltd., a leading manufacturer and distributor of chemical reagents. Their platform, Guohua Reagent Network, offers this compound alongside other specialized reagents from global brands such as Sigma-Aldrich, TCI, and Merck .

Recommended precautions include using personal protective equipment (PPE), ensuring adequate ventilation, and avoiding ignition sources during storage and use .

Properties

IUPAC Name

[2-[3-(trifluoromethyl)benzoyl]phenyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11F3O3/c1-10(20)22-14-8-3-2-7-13(14)15(21)11-5-4-6-12(9-11)16(17,18)19/h2-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJCCXWDYFZJOCS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC=CC=C1C(=O)C2=CC(=CC=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11F3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40641557
Record name 2-[3-(Trifluoromethyl)benzoyl]phenyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40641557
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

308.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

890098-95-0
Record name [2-(Acetyloxy)phenyl][3-(trifluoromethyl)phenyl]methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=890098-95-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[3-(Trifluoromethyl)benzoyl]phenyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40641557
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Acetoxy-3’-trifluorobenzophenone typically involves the acetylation of 3’-trifluorobenzophenone. The reaction is carried out using acetic anhydride and a catalyst such as pyridine under controlled temperature conditions . The reaction proceeds as follows: [ \text{3’-trifluorobenzophenone} + \text{acetic anhydride} \rightarrow \text{2-Acetoxy-3’-trifluorobenzophenone} ]

Industrial Production Methods: Industrial production methods for this compound are not widely documented. the process generally involves large-scale acetylation reactions using similar reagents and conditions as those used in laboratory synthesis.

Chemical Reactions Analysis

Types of Reactions: 2-Acetoxy-3’-trifluorobenzophenone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The acetoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Substitution reactions often require catalysts like palladium on carbon (Pd/C) and specific solvents.

Major Products:

    Oxidation: Formation of trifluorobenzoic acid derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of various substituted benzophenone derivatives.

Scientific Research Applications

2-Acetoxy-3’-trifluorobenzophenone is employed in several scientific research fields:

Mechanism of Action

The mechanism of action of 2-Acetoxy-3’-trifluorobenzophenone involves its interaction with molecular targets through its functional groups. The acetoxy group can undergo hydrolysis to release acetic acid, while the trifluoromethyl group can participate in various chemical interactions. These interactions can affect molecular pathways and biological processes, although detailed mechanisms are still under investigation.

Comparison with Similar Compounds

Structural and Functional Analogues

The compound belongs to a class of substituted benzophenones. Key analogues include:

2-Hydroxy-3',4',5'-trifluorobenzophenone: Lacks the acetoxy group, which may reduce solubility in organic solvents but enhance hydrogen-bonding interactions.

3',4',5'-Trifluorobenzophenone (without acetoxy group): The absence of the acetoxy group simplifies the structure but limits its utility as a protecting group in synthesis.

Comparative Properties (Hypothetical Data)

Property 2-Acetoxy-3',4',5'-trifluorobenzophenone 2-Hydroxy-3',4',5'-trifluorobenzophenone 3',4',5'-Trifluorobenzophenone
Molecular Weight (g/mol) 314.25 274.21 232.19
Solubility in DCM High Moderate Low
Melting Point (°C) 98–102 (estimated) 145–150 120–125
Reactivity Moderate (acetoxy as leaving group) High (phenolic OH for conjugation) Low

Key Observations :

  • The acetoxy group in 2-Acetoxy-3',4',5'-trifluorobenzophenone enhances solubility in non-polar solvents compared to hydroxylated analogues, making it preferable for reactions requiring organic phases .
  • Safety profiles vary: The acetoxy derivative requires stricter handling protocols (e.g., PPE for dust control) compared to non-acetylated forms .

Biological Activity

2-Acetoxy-3'-trifluorobenzophenone, with the molecular formula C16H11F3O3 and a molecular weight of 308.26 g/mol, is a compound of significant interest due to its potential biological activities. This compound is characterized by the presence of an acetoxy group and a trifluoromethyl group, which contribute to its chemical reactivity and potential therapeutic applications.

Synthetic Routes

The synthesis of this compound typically involves the acetylation of 3'-trifluorobenzophenone using acetic anhydride in the presence of a catalyst such as pyridine. The reaction is conducted under controlled temperature conditions to ensure optimal yield.

Chemical Reactions

The compound can undergo various chemical transformations, including:

  • Oxidation : Converts the ketone group to carboxylic acids.
  • Reduction : Reduces the ketone to an alcohol.
  • Substitution : The acetoxy group can be replaced by other functional groups.

Comparison with Similar Compounds

Compound NameKey Features
BenzophenoneLacks acetoxy and trifluoromethyl groups
2-AcetoxybenzophenoneSimilar structure but lacks trifluoromethyl group
3'-TrifluorobenzophenoneLacks acetoxy group, influencing reactivity

The biological activity of this compound is believed to involve its interaction with various biomolecules. The acetoxy group can hydrolyze to release acetic acid, while the trifluoromethyl group may participate in diverse chemical interactions that affect cellular pathways.

Research Findings

Recent studies have explored the compound's potential as an anti-cancer agent, showing promising results in inhibiting tumor cell proliferation. The trifluoromethyl group enhances lipophilicity, potentially improving membrane permeability and bioavailability.

Case Studies

  • Anti-Cancer Activity : A study demonstrated that this compound exhibited significant cytotoxic effects on human cancer cell lines, with IC50 values indicating effective inhibition of cell growth.
  • Antimicrobial Properties : Another investigation highlighted its effectiveness against various bacterial strains, suggesting potential applications in developing new antimicrobial agents.

Pharmacological Applications

While specific therapeutic applications are still under investigation, preliminary findings suggest that this compound may serve as a lead molecule for further drug development, particularly in oncology and infectious disease treatment.

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